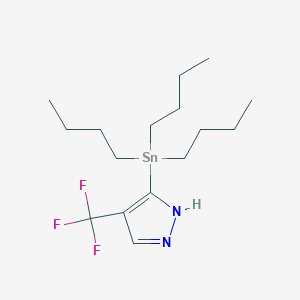

4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole is a chemical compound with the CAS Number: 790661-62-0 . It has a molecular weight of 425.12 and its IUPAC name is 5-(tributylstannyl)-4-(trifluoromethyl)-1H-pyrazole . The compound is used as a pharmaceutical intermediate .

Synthesis Analysis

The synthesis of 4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole involves palladium-catalyzed cross-coupling reactions of 5-tributylstannyl-4-fluoro-1H-pyrazole with aryl iodides . This reaction provides high yields of the corresponding 5-aryl-4-fluoro-1H-pyrazoles .Molecular Structure Analysis

The InChI code for 4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole is 1S/C4H2F3N2.3C4H9.Sn/c5-4(6,7)3-1-8-9-2-3;31-3-4-2;/h1H,(H,8,9);31,3-4H2,2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis

The chemical reactions involving 4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole are primarily palladium-catalyzed cross-coupling reactions with aryl iodides . These reactions provide high yields of the corresponding 5-aryl-4-fluoro-1H-pyrazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole include a molecular weight of 425.12 and a storage temperature that is refrigerated .Scientific Research Applications

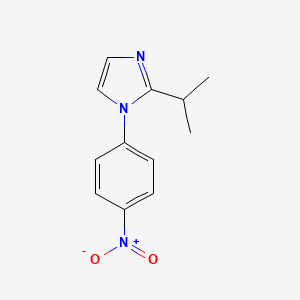

Fungicidal Applications

The compound has been used in the design and synthesis of phenylethanol derivatives that have shown significant antifungal activity . These derivatives have been tested against plant pathogens such as Rhizoctonia solani, Fusarium graminearum, Botrytis cinerea, and Alternaria solani . One of the synthesized compounds, referred to as compound 6i, showed particularly strong activity against B. cinerea .

Cell Membrane Permeability Disruption

The same compound 6i was found to disrupt the permeability of B. cinerea cell membranes . This suggests potential applications in the development of treatments for fungal infections .

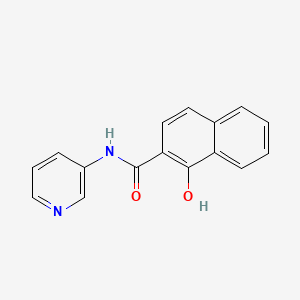

Structural Analysis

The compound has been used in the structural analysis of new compounds . For instance, the crystal structure of compound 6g, a derivative of the original compound, was determined using X-ray diffraction .

Synthesis of Trifluoromethylated Fused Tricyclic Pyrazoles

The compound has been used in the synthesis of trifluoromethylated fused tricyclic pyrazoles . These are an important class of heterocyclic compounds, and the development of efficient methods for their preparation is a current area of research .

Mechanistic Studies

The compound has been used in mechanistic studies, providing evidence for the in situ generation of trifluoromethylated β-diazo ketones as intermediates . This has implications for the understanding of chemical reactions and the development of new synthetic methods .

Scale-up Synthesis and Derivatization

The compound has been used in scale-up synthesis and the derivatization of the obtained fused tricyclic pyrazole products . This highlights the synthetic utility of the compound .

Mechanism of Action

Mode of action

Without specific information, it’s difficult to detail the exact mode of action of “4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole”. The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Biochemical pathways

Compounds with a trifluoromethyl group are known to be involved in various biochemical pathways .

properties

IUPAC Name |

tributyl-[4-(trifluoromethyl)-1H-pyrazol-5-yl]stannane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F3N2.3C4H9.Sn/c5-4(6,7)3-1-8-9-2-3;3*1-3-4-2;/h1H,(H,8,9);3*1,3-4H2,2H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIDKUDVVIPYIIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=C(C=NN1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29F3N2Sn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90462138 |

Source

|

| Record name | 4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole | |

CAS RN |

790661-62-0 |

Source

|

| Record name | 4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B1312155.png)

![[5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine](/img/structure/B1312162.png)

![2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]-](/img/structure/B1312201.png)